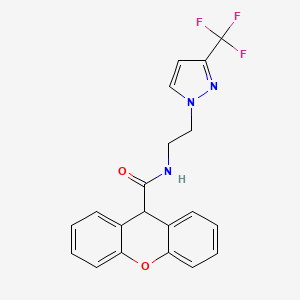
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrazole ring (a five-membered ring with two nitrogen atoms), an ethyl group (-CH2CH3), a xanthene backbone (a tricyclic structure), and a carboxamide group (-CONH2). Each of these functional groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The trifluoromethyl group is highly electronegative, which would impact the compound’s polarity. The pyrazole ring is a heterocycle, and its impact on the compound’s properties would depend on its position in the molecule and its level of substitution .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The trifluoromethyl group is quite stable but can undergo certain reactions under specific conditions . The pyrazole ring can participate in various reactions, especially at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The presence of a carboxamide could allow for hydrogen bonding .科学的研究の応用
Agrochemical Research
- Nematocidal Evaluation : Pyrazole carboxamide derivatives, similar in structure to the compound , have been evaluated for their nematocidal activity. These compounds, synthesized from ethyl 4,4,4-trifluoroacetoacetate, showed promising results against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).
Chemical Synthesis
- Synthesis of Pyrazole Carboxamides : A study describes the effective synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, indicating the versatility of compounds with similar structures in chemical synthesis (Prabakaran et al., 2012).
- Creation of Diverse Trifluoromethyl Heterocycles : Another study highlights the synthesis of various trifluoromethyl heterocycles from a single precursor, emphasizing the potential for creating diverse chemical structures using trifluoromethylated compounds (Honey et al., 2012).
Pharmacological Applications
- Antifungal Activity : Certain pyrazole carboxamides have been tested for their antifungal activities, demonstrating moderate to excellent effectiveness against phytopathogenic fungi. This suggests potential pharmacological applications of related compounds (Du et al., 2015).
Material Science
- Polyamide-Conductive Polymers : A recent study synthesized polyamide-conductive polymers incorporating pyrazole derivatives for electrochemical sensing applications, demonstrating the compound's relevance in materials science (Abdel-Rahman et al., 2023).
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. If it shows biological activity, it could be studied further as a potential pharmaceutical . Alternatively, if it has interesting chemical or physical properties, it could be studied for potential uses in materials science or other fields .
特性
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-9-11-26(25-17)12-10-24-19(27)18-13-5-1-3-7-15(13)28-16-8-4-2-6-14(16)18/h1-9,11,18H,10,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMUHYNBMROPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
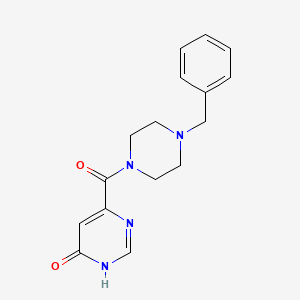

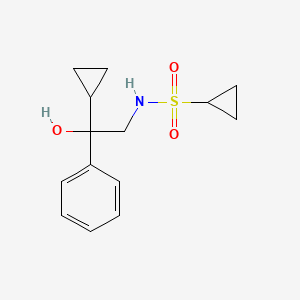

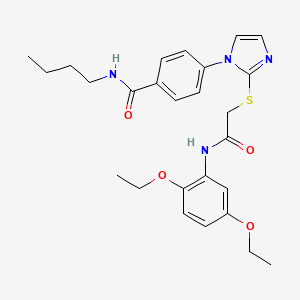
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
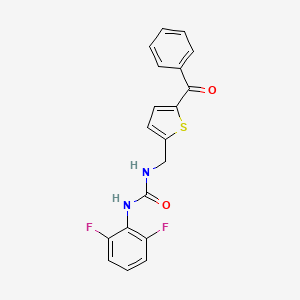
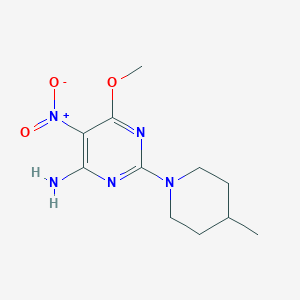
![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)
